2-Butoxyethyl cyanoacetate
Description
Structure
3D Structure
Properties
CAS No. |
17686-44-1 |
|---|---|
Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-butoxyethyl 2-cyanoacetate |
InChI |
InChI=1S/C9H15NO3/c1-2-3-6-12-7-8-13-9(11)4-5-10/h2-4,6-8H2,1H3 |
InChI Key |
FNPBCBLPNJNGCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOC(=O)CC#N |
Origin of Product |
United States |
Physicochemical Properties of 2 Butoxyethyl Cyanoacetate
The physical and chemical properties of 2-Butoxyethyl cyanoacetate (B8463686) are fundamental to its handling, reactivity, and application. A summary of its key properties is presented below.
| Property | Value |
| Molecular Formula | C₉H₁₅NO₃ chemnet.com |
| Molecular Weight | 185.22 g/mol chemnet.com |
| Boiling Point | 306.6 °C at 760 mmHg chemnet.com |
| Density | 1.027 g/cm³ chemnet.com |
| Refractive Index | 1.436 chemnet.com |
| Flash Point | 132.9 °C chemnet.com |
Mechanistic Investigations of Reactions Involving 2 Butoxyethyl Cyanoacetate
Condensation Reactions: Knoevenagel Condensation and Related Pathways
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, celebrated for its efficacy in forming carbon-carbon (C=C) bonds. derpharmachemica.comorientjchem.org This reaction involves the nucleophilic addition of a compound with an active hydrogen (an active methylene (B1212753) compound) to a carbonyl group, which is then followed by a dehydration reaction to eliminate a water molecule. orientjchem.orgwikipedia.org The final product is typically an α,β-unsaturated compound, which can serve as a crucial intermediate in the synthesis of polymers, pharmaceuticals, and fine chemicals. orientjchem.orgpurechemistry.org
In the context of the Knoevenagel condensation, 2-Butoxyethyl cyanoacetate (B8463686) functions as the active methylene compound. wikipedia.orgevitachem.com The methylene group (-CH2-) positioned between the electron-withdrawing cyano (-CN) group and the carbonyl group of the ester is particularly acidic. purechemistry.org This heightened acidity allows for the easy removal of a proton by a mild base, transforming the 2-Butoxyethyl cyanoacetate into a potent carbon-centered nucleophile, specifically an enolate ion. purechemistry.orgresearchgate.net
This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. purechemistry.orgresearchgate.net This step is the key C-C bond-forming event that leads to the creation of a Knoevenagel adduct. mdpi.com The structure of the ester group, in this case, the 2-butoxyethyl group, influences the physical properties of both the starting material and the final product but does not fundamentally alter the reactive role of the cyanoacetate moiety in adduct formation. The adducts formed are valuable intermediates, particularly for the synthesis of α,β-unsaturated carbonyl compounds. mdpi.com
A wide array of catalytic systems has been developed to promote the Knoevenagel condensation, with a significant focus on environmentally benign and reusable options. These catalysts are crucial for facilitating the deprotonation of the active methylene compound and activating the carbonyl group. wikipedia.org
Ionic Liquids (ILs): Ionic liquids have emerged as highly efficient catalysts and solvents for this reaction. rsc.org Basic ionic liquids, such as 1-benzyl-3-methylimidazolium (B1249132) hydroxide (B78521) ([bnmim]OH), can catalyze the condensation with excellent yields (85-96%) and short reaction times (5-15 minutes) under solvent-free grinding conditions. derpharmachemica.com Hydroxyl-functionalized ionic liquids, like N-(2-hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl), have also been shown to be effective promoters, particularly when used in a composite system with a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.govrsc.orgnih.gov The hydroxyl group on the ionic liquid is believed to play a key role by forming a hydrogen bond with the carbonyl group of the aldehyde, thereby activating it for nucleophilic attack. nih.govrsc.orgnih.gov Studies have confirmed that the hydrogen bond basicity (β) of an ionic liquid is a dominant factor in determining the reaction rate. rsc.org
Solid Acid/Base Catalysts: Heterogeneous catalysts are attractive due to their ease of separation and recyclability. researchgate.net
Mixed Metal Oxides: Catalysts such as ZnO, both on its own and supported on other oxides like SiO2, γ-Al2O3, and Fe2O3, have been used effectively. rsc.org Research indicates that a balance of both acidic and basic sites on the catalyst surface is necessary for high reaction rates. rsc.org
Modified Clays: Amine-functionalized K10 montmorillonite, a type of clay, serves as a solid acid-base catalyst. rsc.org By treating the clay with amine solutions, a heterogeneous catalyst is created that shows high efficacy for promoting the Knoevenagel condensation at room temperature without a solvent. rsc.org
Nitrided Zeolites: Nitrogen-substituted delaminated zeolites, such as nitrided ITQ-2, have proven to be highly active and recyclable catalysts, especially for the condensation of bulky aromatic aldehydes with ethyl cyanoacetate. rsc.org
The table below summarizes various catalytic systems used for Knoevenagel condensations involving cyanoacetate esters.
| Catalyst Type | Specific Example | Conditions | Key Advantages |
| Ionic Liquid | 1-benzyl-3-methylimidazolium hydroxide ([bnmim]OH) | Grinding, solvent-free | Short reaction times (5-15 min), excellent yields (85-96%), reusable. derpharmachemica.com |
| Ionic Liquid | N-(2-hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) with DABCO | 50 °C, H₂O | Eco-friendly, easy work-up, reusable for at least 6 cycles. nih.govrsc.org |
| Solid Catalyst | Zinc Oxide (ZnO) | Liquid phase, solventless | High concentration of acid/base sites, high reaction rates. rsc.org |
| Solid Catalyst | Amine-functionalized K10 montmorillonite | Room temperature, solvent-free | Heterogeneous, reusable, high efficacy. rsc.org |
| Solid Catalyst | Nitrided ITQ-2 Zeolite | Liquid phase | Highly active for bulky aldehydes, recyclable. rsc.org |
The generally accepted mechanism for the Knoevenagel condensation proceeds through three primary steps: deprotonation, nucleophilic addition, and elimination. purechemistry.org
Deprotonation: The reaction is initiated by a base catalyst, which abstracts an acidic proton from the α-carbon of this compound. purechemistry.orgresearchgate.net This creates a resonance-stabilized carbanion (enolate), which is a strong nucleophile. purechemistry.org In systems using catalysts with both acid and base sites, the catalyst can simultaneously activate both reactants. rsc.org For instance, in a system with a hydroxy-functionalized ionic liquid and DABCO, the basic DABCO abstracts the proton while the ionic liquid's hydroxyl group activates the aldehyde's carbonyl group via hydrogen bonding. nih.gov
Nucleophilic Attack: The newly formed carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone. purechemistry.orgnih.gov This nucleophilic addition results in the formation of a new carbon-carbon single bond and a tetrahedral alkoxide intermediate. nih.govscielo.org.mx
Protonation and Dehydration: The alkoxide intermediate is then protonated, often by the conjugate acid of the base catalyst or a proton source in the medium (like water), to form a β-hydroxy ester intermediate. researchgate.net This intermediate is typically unstable and readily undergoes elimination of a water molecule (dehydration). wikipedia.orgpurechemistry.org The elimination step is often facilitated by the catalyst and/or heat, leading to the formation of a stable, conjugated C=C double bond in the final α,β-unsaturated product, which is 2-Butoxyethyl alpha-cyanoacrylate. derpharmachemica.compurechemistry.orgscielo.org.mx The liberated water can sometimes be adsorbed by the catalyst, such as an ionic liquid, helping to drive the reaction forward. derpharmachemica.com
Polymerization Mechanisms Initiated from 2-Butoxyethyl Alpha-Cyanoacrylate (Derived from this compound)
The product of the Knoevenagel condensation between this compound and formaldehyde (B43269) is 2-Butoxyethyl alpha-cyanoacrylate. raajournal.comresearchgate.net This monomer is highly reactive due to the two strong electron-withdrawing groups (cyano and ester) attached to the same carbon of the double bond. raajournal.comnih.gov This electronic structure makes the β-carbon highly susceptible to nucleophilic attack, which initiates a rapid anionic polymerization process, even in the presence of weak bases like water or alcohols. raajournal.compcbiochemres.com
The commercial synthesis of cyanoacrylate monomers typically involves an initial polymerization step to form a prepolymer, which is then purified and depolymerized. raajournal.comepo.org
The process begins with the Knoevenagel condensation of this compound with a source of formaldehyde. raajournal.comgoogle.com This reaction is conducted in the presence of a base catalyst. researchgate.net Under these basic conditions, the newly formed 2-Butoxyethyl alpha-cyanoacrylate monomer does not remain isolated; it immediately begins to polymerize. raajournal.com The base catalyst initiates anionic polymerization, leading to the formation of a low-molecular-weight oligomer or prepolymer. raajournal.comgoogle.com
The polymerization mechanism is an anionic chain-growth process. pcbiochemres.com
Initiation: A nucleophile (anion or weak base) attacks the β-carbon of the monomer's double bond. nih.govpcbiochemres.com This forms a carbanion on the α-carbon, which is highly stabilized by resonance through the adjacent cyano and ester groups. raajournal.comnih.gov
Propagation: The carbanion at the end of the growing chain then adds to another monomer molecule, extending the polymer chain. nih.gov This process repeats rapidly, leading to the formation of long polymer chains. pcbiochemres.com
In the context of prepolymer synthesis, the reaction is controlled to produce low-molecular-weight polymers or oligomers. raajournal.comresearchgate.net At the end of this stage, the base catalyst is neutralized with an acidic compound to halt further polymerization. raajournal.com
Depolymerization is a critical step in the commercial production of high-purity 2-Butoxyethyl alpha-cyanoacrylate monomer. raajournal.comepo.org The crude prepolymer or oligomer formed during the initial condensation reaction is subjected to thermal cracking. raajournal.comresearchgate.net
This process involves heating the prepolymer to high temperatures, typically between 150 °C and 230 °C, under acidic conditions and reduced pressure. raajournal.comnih.gov The heat provides the energy to break the polymer backbone, causing it to "unzip" or depropagate back into its constituent monomer units. nih.govacs.org The acidic conditions, often maintained by adding inhibitors like phosphoric anhydride, are crucial to prevent the newly formed, highly reactive monomer from immediately repolymerizing through an anionic mechanism. raajournal.com The pure monomeric 2-Butoxyethyl alpha-cyanoacrylate is then collected as a distillate. nih.gov This condensation-depolymerization route remains a prevalent commercial method for producing cyanoacrylate monomers. epo.orgepo.org
While the depolymerization of the prepolymer is a planned synthetic step, the final, high-molecular-weight poly(2-Butoxyethyl cyanoacrylate) can also be depolymerized, though it requires significant energy (temperatures often exceeding 200 °C) to induce chain scission and initiate the unzipping process. nih.govacs.org
Anionic Polymerization of Alpha-Cyanoacrylates: Kinetics and Initiators
The polymerization of α-cyanoacrylates, including this compound, is predominantly characterized by an anionic mechanism, a consequence of the two strongly electron-withdrawing groups (cyano and carboxyl ester) attached to the same carbon atom of the double bond. raajournal.com This electronic structure makes the monomer highly electrophilic and susceptible to initiation by a wide array of nucleophiles. wikipedia.org The polymerization is known for its rapidity, often occurring at ambient temperatures without the need for heat or catalysts, especially in the presence of weak bases like water or alcohols. raajournal.compcbiochemres.com
The mechanism is initiated by the conjugate addition of an anionic nucleophile or a neutral base to the β-carbon of the monomer's double bond. pcbiochemres.com This attack forms a carbanion on the α-carbon, which is highly stabilized by resonance through both the cyano (-CN) and ester (-COOR) groups. raajournal.compcbiochemres.com This stable propagating carbanion then rapidly attacks another monomer molecule, continuing the chain growth process to form long, high-molecular-weight polymer chains. pcbiochemres.com
The kinetics of the polymerization are significantly influenced by the choice of initiator. wikipedia.org While weak bases trigger a very fast, almost instantaneous polymerization, which is ideal for adhesive applications, this reactivity makes controlled synthesis of well-defined polymers challenging. raajournal.comrsc.org However, research has demonstrated that living anionic polymerization is achievable, which allows for precise control over the polymer's molecular weight, architecture, and molecular weight distribution. wikipedia.orgrsc.org In an ideal living anionic polymerization, the initiation step is fast compared to the propagation reaction, and termination or transfer reactions are absent. rsc.org For instance, the use of sterically hindered or frustrated Lewis pair (FLP) based initiators, such as [TMPH⁺][HB(C₆F₅)₃⁻], has been shown to reduce the polymerization rate by at least two orders of magnitude compared to conventional initiators like triphenylphosphine, enabling controlled polymerization. rsc.org
The selection of an initiator is directly related to the monomer's reactivity. wikipedia.org For highly electrophilic monomers like cyanoacrylates, even weakly nucleophilic initiators are effective. wikipedia.org This includes common substances such as hydroxyl ions from water, as well as amines, phosphines, and halides. wikipedia.orgpcbiochemres.com More powerful nucleophiles, such as butyl lithium, are also effective but are typically reserved for less reactive monomers. wikipedia.org
Table 1: Initiators for Anionic Polymerization of α-Cyanoacrylates
| Initiator Class | Specific Examples | Characteristics | Citations |
| Weak Bases | Water (Hydroxyl Ions), Alcohols | Ubiquitous, cause very rapid, often instantaneous, polymerization at room temperature. raajournal.compcbiochemres.com | raajournal.compcbiochemres.com |
| Amines | Pyridine, Triethylamine, Piperidine | Common weak base initiators. wikipedia.orggoogle.com | wikipedia.orggoogle.com |
| Phosphines | Triphenylphosphine | Used as an initiator in kinetic studies. pcbiochemres.comrsc.org | pcbiochemres.comrsc.org |
| Alkali Metal Halides | Halide Ions (e.g., from LiBr, NaBr) | Weakly nucleophilic initiators capable of initiating polymerization. wikipedia.org | wikipedia.org |
| Organometallics | Butyl Lithium | Powerful nucleophile, though more typically used for less reactive monomers. wikipedia.org | wikipedia.org |
| Frustrated Lewis Pairs (FLPs) | [TMPH⁺][HB(C₆F₅)₃⁻] | Allows for controlled/living polymerization with significantly reduced reaction rates. rsc.org | rsc.org |
Radical Polymerization Studies of Alpha-Cyanoacrylates: Conditions and Inhibitors
While anionic polymerization is the characteristic reaction pathway for α-cyanoacrylates, polymerization via a free-radical mechanism is also possible under specific conditions. afinitica.com A critical prerequisite for successful radical polymerization is the stringent exclusion of substances that can initiate anionic polymerization, such as water, alcohols, and other weak bases. raajournal.comafinitica.com To achieve this, monomers are often treated with anionic polymerization inhibitors, such as boron trifluoride-acetic acid complex or phosphorus pentoxide, prior to radical initiation. google.comafinitica.com
The free-radical nature of the polymerization can be confirmed by its initiation with common radical sources like azobisisobutyronitrile (AIBN) and its inhibition by radical scavengers such as diphenylpicrylhydrazyl. afinitica.com Radical polymerization can be carried out in bulk or in solution, using carefully purified solvents like isobutyronitrile (B166230) or nitromethane. afinitica.com Kinetic studies have been performed at elevated temperatures, for example, at 60°C, using dilatometry to follow the rate of polymerization. afinitica.com These studies have allowed for the determination of absolute rate constants for propagation (kp) and termination (kt). researchgate.net
Inhibitors play a dual and crucial role in the context of α-cyanoacrylate chemistry. On one hand, anionic inhibitors are added to the monomer to allow the free-radical pathway to proceed without competition. afinitica.com On the other hand, radical polymerization inhibitors are essential during the synthesis and storage of the monomer to prevent premature polymerization. google.com These inhibitors are typically phenolic compounds that can effectively quench free radicals.
Table 2: Conditions, Initiators, and Inhibitors for Radical Polymerization of α-Cyanoacrylates
| Category | Substance/Condition | Role/Description | Citations |
| Reaction Conditions | Exclusion of Water/Bases | Essential to suppress the dominant anionic polymerization pathway. raajournal.comafinitica.com | raajournal.comafinitica.com |
| Temperature | Polymerization is often conducted at elevated temperatures (e.g., 60°C). afinitica.com | afinitica.com | |
| Solvents | Can be performed in bulk or in solution with purified solvents like isobutyronitrile or nitromethane. afinitica.com | afinitica.com | |
| Radical Initiators | Azobisisobutyronitrile (AIBN) | A standard initiator used to generate free radicals for polymerization. afinitica.com | afinitica.com |
| Radical Polymerization Inhibitors | Diphenylpicrylhydrazyl | A stable radical used to inhibit and thus confirm the free-radical mechanism. afinitica.com | afinitica.com |
| Resorcinol, Pyrocatechol, p-tert-butylphenol | Added during monomer synthesis and storage to prevent unwanted radical polymerization. google.com | google.com | |
| Anionic Polymerization Inhibitors | Boron trifluoride-acetic acid complex | Added to the monomer to specifically block the anionic pathway during radical polymerization studies. afinitica.com | afinitica.com |
| Phosphorus pentoxide | Used as an anionic inhibitor during monomer purification and radical polymerization. google.com | google.com |
Advanced Applications of 2 Butoxyethyl Cyanoacetate and Its Derivatives in Materials Science and Industrial Chemistry
Precursor in Alpha-Cyanoacrylate Monomer Synthesis
2-Butoxyethyl cyanoacetate (B8463686) serves as a crucial starting material, or precursor, in the synthesis of specialized alpha-cyanoacrylate monomers. These monomers are the fundamental building blocks for high-performance polymers used in advanced adhesives and other material science applications. The specific structure of the 2-butoxyethyl group imparts unique and desirable properties to the final monomer and subsequent polymer.
Synthesis of 2-Butoxyethyl Alpha-Cyanoacrylate Monomer
The synthesis of the 2-butoxyethyl alpha-cyanoacrylate monomer from its precursor, 2-butoxyethyl cyanoacetate, is typically achieved through a two-step chemical process. inchem.org
The first step is a Knoevenagel condensation, a classic organic reaction that involves the reaction of a compound with an active hydrogen (in this case, this compound) with a carbonyl compound (typically formaldehyde (B43269) or a formaldehyde-releasing substance like paraformaldehyde). wikipedia.orgafinitica.com This reaction is catalyzed by a weak base and results in the formation of an intermediate polymer or oligomer of poly(2-butoxyethyl cyanoacrylate). inchem.orgafinitica.com During this condensation, a molecule of water is eliminated for each unit that reacts. wikipedia.org
The second step involves the thermal depolymerization, or "cracking," of this intermediate oligomer. inchem.orgafinitica.com The oligomer is heated under a high vacuum in the presence of polymerization inhibitors (such as hydroquinone (B1673460) and sulfur dioxide) and an acidic substance. afinitica.comgoogle.com The heat provides the energy to break the polymer chains, and the vacuum allows the resulting 2-butoxyethyl alpha-cyanoacrylate monomer to be distilled off and collected as a purified, clear liquid. afinitica.com This final monomer is highly reactive and must be stored with stabilizers to prevent premature polymerization. inchem.org
Impact on Polymer Properties: Development of Low Vapor Pressure Adhesives
The use of this compound as a precursor directly influences the physical properties of the resulting 2-butoxyethyl alpha-cyanoacrylate monomer, most notably its vapor pressure. Cyanoacrylate monomers with higher molecular weights, such as those with longer alkyl or alkoxyalkyl side chains, tend to have lower vapor pressures. industrialchemicals.gov.au
2-Butoxyethyl alpha-cyanoacrylate, due to its relatively long butoxyethyl side chain, is less volatile compared to short-chain monomers like methyl- or ethyl-2-cyanoacrylate. industrialchemicals.gov.auyalashes.de This characteristic is highly advantageous in the formulation of industrial and medical adhesives. Low vapor pressure reduces the strong, pungent odor often associated with "super glues" and minimizes the potential for irritation to the eyes and respiratory system of users. This makes adhesives based on this monomer more suitable for use in enclosed spaces and for sensitive applications.
Role in Polymer Chemistry and Advanced Functional Materials
Beyond its role as a precursor, the derivatives of this compound are integral to the creation of advanced functional materials. The unique chemical structure of the resulting poly(2-butoxyethyl cyanoacrylate) provides a combination of properties that are exploited in specialty adhesives, nanotechnology, and polymer modification.
Polymerization for Specialty Adhesive Formulations and Enhanced Adhesion
The 2-butoxyethyl alpha-cyanoacrylate monomer undergoes rapid anionic polymerization when it comes into contact with weak bases, such as the trace amounts of moisture present on most surfaces. raajournal.comwikipedia.orgpcbiochemres.com The electron-withdrawing cyano and carboxyl ester groups make the monomer highly susceptible to this type of polymerization, which proceeds quickly at room temperature without the need for heat or a catalyst. raajournal.compcbiochemres.com
This rapid, on-demand polymerization is the basis for its use in instant adhesives. wikipedia.org The polymer formed, poly(2-butoxyethyl cyanoacrylate), creates strong adhesive bonds with a wide variety of substrates. The presence of the flexible butoxyethyl side chain imparts greater elasticity to the cured adhesive compared to the brittle polymers formed from shorter-chain monomers like methyl cyanoacrylate. nih.gov This enhanced flexibility improves the impact resistance and durability of the bond, making it a key component in specialty adhesive formulations designed for applications requiring both strength and the ability to withstand vibration or movement. researchgate.net
Utilization in Poly(alkyl cyanoacrylate) Nanoparticle Development for Encapsulation Applications in Materials Science
Poly(alkyl cyanoacrylate)s (PACAs), the class of polymers to which poly(2-butoxyethyl cyanoacrylate) belongs, are widely used in the development of nanoparticles for encapsulation. tandfonline.comresearchgate.net These nanoparticles are biodegradable and biocompatible, making them promising carriers in various fields. tandfonline.comkashanu.ac.ir They are typically synthesized through emulsion or miniemulsion polymerization of the corresponding alkyl cyanoacrylate monomer in an aqueous medium. dovepress.comgoogle.com
The process allows for the encapsulation of active pharmaceutical ingredients (APIs) or other sensitive materials within the polymer core. dovepress.comnih.gov The properties of the resulting nanoparticles, such as size, drug loading, and release characteristics, can be tailored by varying the monomer (e.g., using 2-butoxyethyl cyanoacrylate or other derivatives) and the polymerization conditions. dovepress.comnih.gov The ability to encapsulate water-insoluble compounds is a significant advantage. nih.gov PACA nanoparticles have been investigated extensively as delivery systems in nanomedicine, where they can protect the encapsulated agent and control its release. kashanu.ac.irresearchgate.net
Physicochemical Properties of Poly(alkyl cyanoacrylate) Nanoparticles
This table presents typical data for PACA nanoparticles, illustrating the characteristics achievable with this class of materials. PEBCA and PEHCA are structurally similar to what could be expected from a polymer of 2-butoxyethyl cyanoacrylate.
| Nanoparticle Type | Encapsulation Efficiency (%) | Drug Loading (%) | Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| PEBCA-CBZ | ~90 | 10 | 100-160 | <0.27 | -1.6 to -3.1 |
| PEHCA-CBZ | ~75 | 8 | 100-160 | <0.27 | -1.6 to -3.1 |
| Folate-PEBCA-CBZ | ~90 | 10 | 100-160 | <0.27 | -6.5 to -7.6 |
| Folate-PEHCA-CBZ | ~75 | 8 | 100-160 | <0.27 | -6.5 to -7.6 |
Data sourced from studies on Poly(2-ethylbutyl cyanoacrylate) (PEBCA) and Poly(2-ethylhexyl cyanoacrylate) (PEHCA) nanoparticles loaded with Cabazitaxel (CBZ). dovepress.comnih.govresearchgate.net
Plasticizer Functionality in Polymer Systems and Material Flexibility
The alkoxyalkyl side chain of poly(2-butoxyethyl cyanoacrylate) provides an "internal plasticizing" effect within the polymer matrix. nih.gov Plasticizers are substances added to materials to increase their flexibility and reduce brittleness. While external plasticizers are separate molecules mixed into a polymer, internal plasticization is achieved by incorporating a flexible monomer directly into the polymer backbone. google.compatsnap.com
The ether linkage (C-O-C) in the butoxyethyl group allows for greater rotational freedom compared to a simple alkyl chain. nih.gov This, combined with the length of the side chain, reduces the intermolecular forces between polymer chains. nih.gov As a result, the polymer chains can move more easily relative to one another, leading to a significant increase in the flexibility and elasticity of the final material. nih.gov This property is crucial for applications where the cured material must bend or flex without cracking, such as in adhesives for non-rigid substrates or in the formulation of flexible coatings. nih.govgoogle.com
Intermediate in Agrochemical Synthesis
The versatile reactivity of the cyanoacetate functional group makes its esters, including this compound, valuable intermediates in the synthesis of complex organic molecules. nxp.com In the field of agrochemicals, synthetic heterocyclic compounds are of paramount importance, forming the core of many modern insecticides, herbicides, and fungicides. evitachem.comevitachem.com These compounds are favored for their ability to be tailored for specific biological activities, improved bioavailability, and optimized physicochemical properties like solubility and lipophilicity. evitachem.com
A significant class of agrochemicals built from cyanoacetate precursors are pyrazole (B372694) derivatives. Pyrazoles are five-membered heterocyclic rings with two adjacent nitrogen atoms that serve as a foundational scaffold in agricultural chemistry. The synthesis of these crucial pyrazole rings can be achieved through the cyclocondensation reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. Cyanoacetate esters, such as ethyl cyanoacetate, are frequently used as the starting block for creating these pyrazole-based agrochemicals. For instance, ethyl cyanoacetate is a key intermediate in the production of sulfonylurea herbicides and the insecticide fipronil.
Given that the core reactivity resides in the cyanoacetyl moiety, this compound serves as a potential precursor for analogous agrochemical compounds. Its butoxyethanol side chain can modify the physical properties of the final active ingredient, potentially influencing its solubility, persistence, and interaction with biological targets. While specific examples in peer-reviewed literature are not as widespread as for simpler alkyl esters, its role as a versatile building block for organic synthesis suggests its applicability in creating novel, proprietary agrochemical agents. nxp.com
Precursor for Advanced Dye Synthesis and Organic Electronics
The unique electronic and chemical properties of this compound make it a valuable precursor in the development of advanced functional materials for dyes and organic electronics. Its cyano and ester groups provide sites for reactivity and influence the electronic nature of molecules into which it is incorporated.
In the synthesis of advanced dyes, this compound is used as a key reactant. A patent for thiazol isoindolenine dyes, which are suitable for coloring synthetic fibers, particularly for the automotive industry due to their high light and heat fastness, explicitly details its use. In one of the synthesis examples, "cyanoacetic acid (2-butoxyethyl) ester" is reacted with other intermediates in a mixture with its butyl ester counterpart to produce the final high-performance dye. The reaction involves a condensation step where the active methylene (B1212753) group of the cyanoacetate attacks a reactive site on the dye backbone, a common strategy in the synthesis of many dye classes.
In the realm of organic electronics, there is a significant demand for new materials with tailored properties for applications like organic solar cells (OSCs) and organic field-effect transistors (OFETs). While specific research detailing the use of this compound is emerging, its presence is noted in the substance control lists of major semiconductor manufacturers, indicating its use within the electronics industry supply chain. nxp.com The role of this compound can be understood by examining the application of structurally similar molecules. For example, 2-ethylhexyl cyanoacetate is frequently used as an electron-withdrawing end-cap for small molecule donors in bulk heterojunction solar cells. In these molecular designs, the cyanoacetate group helps to tune the energy levels (HOMO/LUMO) of the material to optimize charge separation and transport. The alkyl or alkoxyalkyl chain (like the butoxyethyl group) confers solubility, which is critical for solution-based processing of these devices.
Table 1: Comparison of Cyanoacetate Esters in Organic Electronic Applications
| Compound | Application | Function | Reference |
| This compound | Organic semiconductor manufacturing | Listed as a controlled substance, implying use in processing or synthesis. | nxp.com |
| 2-Ethylhexyl cyanoacetate | Organic Solar Cells (OSCs) | Electron-withdrawing end-group to tune energy levels and enhance solubility. | |
| Octyl cyanoacetate | Organic Solar Cells (OSCs) | Component in small molecules for bulk heterojunction solar cells. |
Integration in Coatings and Sealants Formulations
In the coatings and sealants industry, solvents and additives play a critical role in determining the application properties, final film quality, and long-term durability of the product. This compound possesses properties that make it a candidate for use in these formulations, a potential suggested by the established roles of its structural analogs.
The closely related compound, 2-Butoxyethyl acetate (B1210297), is widely used as a high-boiling point solvent and coalescing aid for various resins, including nitrocellulose, epoxies, and polyvinyl acetate latex. Its function is to improve film formation, flow, and leveling. Given that this compound shares the same butoxyethanol ether-ester structure, it would be expected to exhibit similar solvency and high-boiling point characteristics.
Furthermore, the broader class of cyanoacetates is recognized for its utility in adhesive and sealant formulations. The reactivity of the cyano group can be leveraged to promote adhesion or to participate in cross-linking reactions. Research on other esters, such as 2-ethylhexyl cyanoacetate, has shown their use in coatings and adhesives to improve properties like adhesion and weather resistance. These compounds can act as reactive intermediates or specialty plasticizers that enhance the flexibility and durability of the final product. Therefore, this compound is positioned as a potential multifunctional additive in advanced coatings and sealants, where it could serve as both a high-performance solvent and a reactive component to enhance the integrity of the cured film or seal.
Potential Applications in 3D Printing Solvent Systems for Polymer Processing
Additive manufacturing, or 3D printing, relies on the precise processing of polymeric materials, which often involves specialized solvent systems to create printable resins, pastes, or inks. The properties of this compound suggest its potential as a component in such systems for advanced polymer processing.
Evidence for this potential comes from several related areas. First, the analogous compound, 2-Butoxyethyl acetate, has been used in the solvent processing stage of 3D printing for biomedical scaffolds made from Poly(glycerol sebacate) Acrylate, demonstrating the utility of the butoxyethyl ester structure in this field. Second, other alkoxyalkyl cyanoacrylates, such as 2-methoxyethyl cyanoacrylate (MECA) and 2-ethoxyethyl cyanoacrylate (EECA), are employed as low-odor, functional monomers in liquid resins for 3D printing. The choice of the ester group is critical for tuning the properties of the resin, including its viscosity and the solubility of other components.
Additionally, other butoxyethyl-containing molecules have been integrated into 3D printing formulations. For instance, 2-butoxyethyl 4-(dimethylamino)benzoate (B8555087) is a component of Type II photoinitiator systems used in the UV-curing processes common in many 3D printing technologies like stereolithography (SLA) and digital light processing (DLP).
Considering these points, this compound is a promising candidate for use as a specialty solvent or co-solvent in 3D printing. Its high boiling point would reduce evaporation during printing, while its polar nature, derived from the ester and nitrile groups, could enable the dissolution or dispersion of a wide range of advanced polymers and photoinitiator packages, facilitating the formulation of high-performance printing resins.
Spectroscopic and Computational Characterization of 2 Butoxyethyl Cyanoacetate
Spectroscopic Analysis for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for confirming the molecular structure and assessing the purity of synthesized 2-Butoxyethyl cyanoacetate (B8463686). Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a complete picture of the molecule's architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of 2-Butoxyethyl cyanoacetate. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, confirming the connectivity and integrity of the molecule. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on its structure and data from analogous compounds like 2-ethylhexyl cyanoacetate. chemicalbook.comnih.gov
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The methylene (B1212753) protons adjacent to the nitrile group (–CH₂CN) would appear as a singlet. The protons of the butoxyethyl group would exhibit characteristic multiplets corresponding to their positions relative to the oxygen atoms and the alkyl chain.
¹³C NMR: The carbon NMR spectrum would complement the proton data, with distinct peaks for the nitrile carbon (C≡N), the carbonyl carbon (C=O) of the ester, and each carbon in the butoxyethyl chain. The chemical shifts of these carbons are indicative of their electronic environment.
Expected ¹H and ¹³C NMR Data for this compound
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH₃ (butyl) | ~0.9 (triplet) | ~13-14 |
| CH₂ (butyl) | ~1.3-1.4 (multiplet) | ~19-20 |
| CH₂ (butyl) | ~1.5-1.6 (multiplet) | ~31-32 |
| O-CH₂ (butyl) | ~3.5 (triplet) | ~69-70 |
| O-CH₂ (ethyl) | ~3.7 (triplet) | ~66-67 |
| O-CH₂ (ethyl ester) | ~4.3 (triplet) | ~64-65 |
| CH₂ (cyano) | ~3.5 (singlet) | ~25-26 |
| C=O (ester) | - | ~162-163 |
Note: These are estimated values based on analogous structures and general principles of NMR spectroscopy.
Infrared (IR) spectroscopy is utilized to identify the key functional groups present in the this compound molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum provides direct evidence for the presence of the nitrile and ester groups, which are the defining features of this compound. frontiersin.org Analysis of similar compounds, such as ethyl cyanoacetate and 2-ethylhexyl cyanoacetate, helps in assigning the characteristic absorption bands. nih.govnist.gov
The most prominent peaks expected in the IR spectrum are:
C≡N stretch: A sharp, medium-intensity absorption band around 2250-2260 cm⁻¹, characteristic of the nitrile group.
C=O stretch: A strong, sharp absorption band around 1735-1750 cm⁻¹, indicative of the carbonyl group in the ester.
C-O stretch: Strong absorption bands in the region of 1000-1300 cm⁻¹ corresponding to the C-O-C stretching of the ether and ester functionalities.
C-H stretch: Absorption bands just below 3000 cm⁻¹ corresponding to the sp³ hybridized C-H bonds of the alkyl chains.
Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Nitrile (C≡N) | Stretching | 2250 - 2260 | Medium, Sharp |
| Ester (C=O) | Stretching | 1735 - 1750 | Strong, Sharp |
| Ether/Ester (C-O) | Stretching | 1000 - 1300 | Strong |
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns under ionization. This information is crucial for confirming the compound's identity and providing further structural insights. The molecular weight of this compound (C₉H₁₅NO₃) is 185.22 g/mol .
In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 185. The fragmentation of this ion would lead to several characteristic daughter ions. Common fragmentation pathways for esters include α-cleavage and McLafferty rearrangements. wpmucdn.com The presence of the butoxyethyl group would also lead to specific cleavage patterns.
Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Formation Pathway |
|---|---|---|
| 185 | [C₉H₁₅NO₃]⁺ | Molecular Ion |
| 128 | [C₅H₂NO₃]⁺ | Loss of butene (C₄H₈) via McLafferty rearrangement |
| 115 | [C₄H₅NO₂]⁺ | Loss of the butoxy group (•OC₄H₉) |
| 85 | [C₄H₅O₂]⁺ | Cleavage of the C-O bond of the ester |
| 57 | [C₄H₉]⁺ | Butyl cation |
Note: Fragmentation is a complex process, and the observed spectrum can vary based on the ionization method and energy. uab.edudocbrown.info
Theoretical Chemistry and Computational Modeling Studies
Theoretical and computational methods provide a deeper understanding of the electronic structure and reactivity of this compound, complementing experimental findings. These studies can predict molecular geometries, electronic properties, and reaction pathways.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. spiedigitallibrary.orgwiley.com For this compound, DFT calculations, often using a basis set like B3LYP/6-31G(d), can be employed to optimize the molecular geometry and determine various electronic properties. wiley.comscispace.com
Key insights from DFT calculations include:
Optimized Geometry: Determination of the most stable three-dimensional conformation, including bond lengths, bond angles, and dihedral angles.
Electronic Properties: Calculation of the total energy, dipole moment, and the distribution of electron density.
Vibrational Frequencies: Prediction of IR and Raman spectra, which can be compared with experimental data to confirm structural assignments.
HOMO and LUMO Energies: Calculation of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's electronic transitions and reactivity. wiley.com
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interaction between the HOMO of one reactant and the LUMO of another. wikipedia.orglibretexts.org An FMO analysis for this compound provides predictions about its behavior in chemical reactions.
HOMO (Highest Occupied Molecular Orbital): The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. mnstate.edulibretexts.org DFT calculations on similar molecules suggest that the electron density of the HOMO is often localized on specific parts of the molecule, such as the ether oxygen or the π-system of the ester. scispace.com
LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. mnstate.edulibretexts.org For cyanoacetate derivatives, the LUMO is typically concentrated on the electron-withdrawing cyanoacetate moiety, specifically around the nitrile and carbonyl groups. wiley.comscispace.com
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. wiley.com This analysis is fundamental in predicting how this compound will interact with other reagents in synthetic applications.
Vibrational Analysis and Conformational Studies
The structural flexibility of this compound necessitates a detailed conformational analysis to understand its vibrational properties. The molecule possesses several rotatable bonds, leading to a complex potential energy surface with multiple possible conformers. Computational methods, particularly Density Functional Theory (DFT), are instrumental in identifying the most stable conformers and analyzing their vibrational spectra.
By employing DFT calculations, the geometries of various conformers of this compound can be optimized, and their relative energies can be determined. This analysis typically reveals the most stable conformer, which is expected to be the most populated at room temperature. The stability of different conformers is influenced by a combination of steric and electronic effects, including intramolecular hydrogen bonding and dipole-dipole interactions.
Once the stable conformers are identified, their vibrational frequencies can be calculated using the same level of theory. These calculated frequencies correspond to the normal modes of vibration of the molecule. The theoretical vibrational spectra (Infrared and Raman) can then be compared with experimental data for validation. It is a common practice to scale the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical methods.
A detailed assignment of the vibrational modes can be made by analyzing the atomic displacements for each calculated frequency. This allows for the identification of characteristic vibrations of the functional groups present in this compound, such as the C≡N stretch of the nitrile group, the C=O stretch of the ester group, and various C-H and C-O stretching and bending modes.
Table 1: Illustrative Vibrational Frequencies and Assignments for the Most Stable Conformer of this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| ν(C≡N) | 2255 | 2250 | Nitrile C≡N stretch |
| ν(C=O) | 1745 | 1740 | Ester C=O stretch |
| νas(CH₂) | 2960 | 2958 | Asymmetric CH₂ stretch |
| νs(CH₂) | 2875 | 2872 | Symmetric CH₂ stretch |
| δ(CH₂) | 1460 | 1458 | CH₂ scissoring |
| ν(C-O-C) | 1150 | 1145 | Ether C-O-C stretch |
| ν(O-C-C) | 1080 | 1075 | Ester O-C-C stretch |
Note: The data in this table is illustrative and based on typical values for similar functional groups. Specific experimental and computational values for this compound may vary.
Prediction of Reactivity Parameters and Elucidation of Reaction Pathways
Computational chemistry provides powerful tools for predicting the reactivity of a molecule and elucidating potential reaction pathways. For this compound, Frontier Molecular Orbital (FMO) theory is a key concept. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.
The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more reactive. These parameters can be calculated using DFT.
Furthermore, Fukui functions can be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function f(r) indicates the change in electron density at a point r when the number of electrons in the molecule changes.
Based on the electronic structure and reactivity parameters, potential reaction pathways for this compound can be proposed. Common reactions for cyanoacetate esters include:
Knoevenagel Condensation: The active methylene group adjacent to the nitrile and ester groups is acidic and can be deprotonated by a base. The resulting carbanion can then act as a nucleophile and attack an aldehyde or ketone, leading to a condensation product. scielo.br
Transesterification: The ester group can undergo transesterification in the presence of an alcohol and a catalyst. google.com
Hydrolysis: The ester and nitrile groups can be hydrolyzed under acidic or basic conditions.
Nucleophilic Addition to the Nitrile Group: The nitrile group can undergo nucleophilic addition reactions.
The transition states for these reactions can be located using computational methods, and the activation energies can be calculated to determine the most favorable reaction pathways.
Table 2: Illustrative Calculated Reactivity Parameters for this compound
| Parameter | Value | Interpretation |
| HOMO Energy | -7.5 eV | Electron-donating ability |
| LUMO Energy | -0.8 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 6.7 eV | Kinetic stability |
| Dipole Moment | 3.2 D | Polarity of the molecule |
Note: The data in this table is illustrative and based on general expectations for similar molecules. Specific computational values for this compound will depend on the level of theory and basis set used.
Environmental Impact and Sustainability Considerations in the Production and Use of Cyanoacetate Esters
Life Cycle Assessment (LCA) of Synthesis Pathways and Environmental Footprint
The synthesis of 2-Butoxyethyl cyanoacetate (B8463686) would typically proceed via Fischer esterification, reacting cyanoacetic acid with 2-butoxyethanol (B58217), or through the cyanidation of 2-butoxyethyl chloroacetate. A cradle-to-gate LCA of such processes reveals that the most significant environmental burdens are associated with energy consumption and the production of raw materials. epa.govresearchgate.netisc3.org
Studies on the production of active pharmaceutical ingredients (APIs), some of which start from precursors like cyanoacetic acid, show that their environmental impact per kilogram is substantially higher than that of basic chemicals. researchgate.netethz.ch This is attributed to the complexity of the molecules, requiring more chemical transformations, purification steps, and consequently, higher energy inputs. epa.gov For a typical fine chemical production process, energy production and use can account for 65% to 85% of the total environmental impact. epa.govethz.ch The energy-related fraction of the impact tends to increase with each successive step in the synthesis chain. ethz.ch
The primary contributors to the environmental footprint in a typical cyanoacetate ester synthesis are:
Raw Material Production : The synthesis of precursors like cyanoacetic acid and 2-butoxyethanol involves energy-intensive processes and the use of other chemicals. cdc.govwikipedia.org
Energy Consumption : Esterification reactions often require heating for extended periods to reach completion. Subsequent purification via distillation is also a major energy consumer. researchgate.net
Waste Generation : By-products, residual catalysts, and solvent waste must be treated, adding to the environmental load.
Table 1: Estimated Major Contributors to Environmental Impact in Cyanoacetate Ester Production
Life Cycle Stage / Component Primary Environmental Concerns Key Impact Drivers Raw Material Synthesis Resource depletion, GWP of precursors Energy for synthesis of cyanoacetic acid & 2-butoxyethanol Esterification Process High energy demand, greenhouse gas emissions Heating/reflux for reaction, distillation for purification Solvent Usage VOC emissions, GWP of solvent production Use of solvents like toluene (B28343) or benzene (B151609) for synthesis and separation Waste Management Toxicity of waste streams, energy for treatment Neutralization of acid catalysts, incineration of solvent waste
Global Warming Potential (GWP) Contributions of Reactants and Production Processes
Energy Consumption : The energy used for heating, stirring, and distillation during the manufacturing process is a primary driver of GWP. If the energy is derived from fossil fuels, the associated CO₂ emissions are a major component of the product's carbon footprint. The production of fine chemicals can have a GWP up to 25 times higher than that of average basic chemicals on a per-kilogram basis. epa.govresearchgate.net
Solvent Use : Many industrial solvents are volatile organic compounds (VOCs) derived from fossil fuels. solventwasher.com Their production is energy-intensive, and their use can lead to emissions that contribute to the formation of ground-level ozone, a greenhouse gas. carbonregistry.com The life cycle emissions of a typical solvent, including its ultimate incineration, can generate 9.8 pounds of greenhouse gases for every pound of solvent used. sustainablemanufacturingexpo.compcimag.com
Table 2: GWP of Common Chemicals and Solvents Relevant to Ester Synthesis
Substance Role in Process GWP (100-year) Notes Carbon Dioxide (CO₂) Reference Gas / By-product 1 Baseline for GWP measurement. Methane (CH₄) Fugitive Emission from Energy Source 28 GWP from IPCC's 5th Assessment Report (AR5). Nitrous Oxide (N₂O) Potential By-product 265 GWP from IPCC's 5th Assessment Report (AR5). Toluene Potential Solvent - Indirect GWP through formation of tropospheric ozone. Benzene Potential Solvent - Indirect GWP through formation of tropospheric ozone.
Note: Direct GWP values for many organic solvents are not typically calculated; their impact is primarily through their role as VOCs.
Green Chemistry Principles in Cyanoacetate Synthesis: Catalyst Recycling and Solvent-Free Conditions
Applying the principles of green chemistry can significantly reduce the environmental footprint of cyanoacetate ester production. Key areas of improvement include the use of recyclable catalysts and the reduction or elimination of organic solvents.
Catalyst Recycling : Traditional esterification often uses homogeneous mineral acids like sulfuric acid, which are corrosive and require neutralization, leading to salt waste. patsnap.com A greener alternative is the use of solid, heterogeneous catalysts that can be easily recovered and reused. Examples of such catalysts successfully used for esterification include:
Supported Metal Oxides : Iron oxide nanoparticles supported on mesoporous materials like SBA-15 have been shown to be effective and can be reused more than 10 times without significant loss of activity. mdpi.com
Ion-Exchange Resins : Dried Dowex H+ resins can be used as solid acid catalysts, offering high yields and simple product isolation, with the resin being easily filtered and reused. nih.gov
Reusable Zinc Catalysts : Simple zinc (II) salts can act as homogeneous catalysts during the reaction but precipitate as insoluble zinc carboxylates upon completion, allowing for easy filtration and reuse. nih.govacs.orgresearchgate.net This approach combines the high efficiency of homogeneous catalysis with the ease of separation of heterogeneous catalysis. researchgate.net
Heteropoly Acids : Catalysts like silicotungstic acid are effective for esterification, offering high activity, non-corrosive properties, and reduced pollution. e3s-conferences.orge3s-conferences.org
Solvent-Free Conditions : Eliminating organic solvents (a key principle of green chemistry) reduces waste, cost, and hazards. Solvent-free, or "dry media," esterification has been successfully demonstrated. rsc.org These reactions can be performed by simply mixing the reactants with a solid catalyst. researchgate.net The process can often be accelerated using alternative energy sources like microwave irradiation or mechanical ball-milling, which can lead to high yields in significantly shorter reaction times compared to conventional heating. rsc.orgnih.gov
Environmental Fate and Transport of Cyanoacetate Esters: Degradation Pathways and Biodegradability in Aquatic and Terrestrial Systems
The environmental fate of 2-Butoxyethyl cyanoacetate is determined by its chemical structure, which includes an ester linkage and a glycol ether moiety. Its behavior in the environment will be influenced by processes such as hydrolysis, biodegradation, and atmospheric decomposition.
Degradation Pathways :
Hydrolysis : The primary degradation pathway for esters in aquatic environments is hydrolysis. This reaction, which can be catalyzed by acid or base, cleaves the ester bond to yield the parent alcohol (2-butoxyethanol) and carboxylic acid (cyanoacetic acid). chemguide.co.uk The rate of hydrolysis is dependent on pH and temperature. The cyano group itself can also undergo hydrolysis, though typically under more stringent conditions, to form a malonic acid derivative. google.com
Atmospheric Fate : Glycol ethers like 2-butoxyethanol are expected to exist in the vapor phase in the atmosphere. who.int The dominant degradation process is reaction with photochemically-produced hydroxyl radicals. ca.gov The estimated atmospheric half-life for 2-butoxyethanol is short, approximately 17 hours, indicating it will not persist in the air or be subject to long-range transport. who.intca.gov
Biodegradability :
Aquatic Systems : The ultimate biodegradability of this compound will largely depend on its hydrolysis products. 2-Butoxyethanol is miscible in water and is considered readily biodegradable, with an estimated half-life in water ranging from 1 to 4 weeks. who.int Due to its high water solubility, it is not expected to adsorb significantly to sediment or bioconcentrate in aquatic organisms. who.int Phthalate esters, another class of industrial esters, are known to be degraded by bacteria via esterase action, which first cleaves the ester bond. nih.gov A similar mechanism would be expected for cyanoacetate esters.
Table 3: Summary of Environmental Fate Properties for this compound and Related Compounds
Property / Process Expected Behavior for this compound Evidence / Basis Primary Degradation Pathway Hydrolysis of the ester bond General reactivity of esters in aquatic environments. Hydrolysis Products 2-Butoxyethanol and Cyanoacetic acid Standard ester hydrolysis reaction. Aquatic Biodegradation Considered readily biodegradable Based on the high biodegradability of its component, 2-butoxyethanol. google.com Atmospheric Half-Life Short (likely hours to a few days) Based on the ~17 hour half-life of 2-butoxyethanol via reaction with hydroxyl radicals. [11, 18] Bioconcentration Potential Low High water solubility of the 2-butoxyethanol component suggests low potential for bioaccumulation. google.com Adsorption to Soil/Sediment Low High water solubility suggests high mobility in soil. solventwasher.com
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of 2-Butoxyethyl cyanoacetate?
To optimize synthesis, employ orthogonal experimental design to identify critical reaction parameters. Key factors include:
- Molar ratio of cyanoacetic acid to alcohol (e.g., 2-butoxyethanol).
- Catalyst type and concentration (e.g., acidic catalysts like sulfuric acid or ion-exchange resins).
- Temperature (typically 70–90°C for esterification).
- Reaction time (3–5 hours for near-complete conversion).
A study on ethyl cyanoacetate synthesis () demonstrated that catalyst concentration had the greatest influence on esterification rate (R-value = 42.5), followed by molar ratio (R = 18.3). Use gas chromatography (GC) to monitor purity (e.g., Figure 3 in ) and confirm optimal conditions.
Q. What spectroscopic and analytical methods are suitable for characterizing this compound?
- FT-IR : Confirm ester (C=O stretch ~1740 cm⁻¹) and nitrile (C≡N stretch ~2250 cm⁻¹) functional groups.
- NMR : ¹H NMR for verifying butoxyethyl chain integration (δ 0.8–1.6 ppm for butyl protons) and cyanoacetate moiety (δ 3.5–4.5 ppm for methylene adjacent to ester).
- GC-MS : Assess purity and identify byproducts (e.g., unreacted cyanoacetic acid or solvent residues).
- Elemental Analysis : Validate empirical formula (C₉H₁₅NO₃).
Magnetic susceptibility measurements () and GC retention times () provide additional validation for non-electrolyte behavior and reaction efficiency.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Ventilation : Use fume hoods to prevent inhalation of vapors ().
- PPE : Wear nitrile gloves and goggles to avoid skin/eye contact ().
- First Aid : For spills, wash with soap/water (skin) or rinse eyes with water for 15 minutes ().
- Storage : Keep in airtight containers at –20°C to prevent degradation ().
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict the reactivity or stability of this compound?
Density Functional Theory (DFT) calculations can:
- Model electron density distribution to identify nucleophilic/electrophilic sites (e.g., cyano group as a Michael acceptor).
- Calculate thermodynamic stability (Gibbs free energy) under varying conditions.
- Simulate reaction pathways (e.g., ester hydrolysis or nucleophilic substitution).
A study on cyanoacetate derivatives () used DFT to analyze noncovalent interactions and nonlinear optical properties, providing insights into molecular behavior in solution.
Q. What mechanistic insights explain the role of this compound in Knoevenagel condensations or multicomponent reactions?
The compound’s cyanoacetate moiety acts as a carbon nucleophile , enabling:
- Knoevenagel Condensation : Reaction with aldehydes to form α,β-unsaturated nitriles ().
- Cyclization : Formation of pyridine or pyridone derivatives (e.g., used ethyl cyanoacetate to synthesize anticancer pyridones via cyclization).
Optimize reaction conditions by adjusting solvent polarity (e.g., DMF vs. ethanol) and catalytic systems (e.g., Cu(I) iodide for aerobic oxidation; ).
Q. How does the butoxyethyl chain influence the compound’s solubility or application in drug delivery systems?
- Lipophilicity : The butoxyethyl group enhances lipid membrane permeability, making it suitable for prodrug formulations.
- Solubility : Balanced hydrophilic-lipophilic properties enable use in micellar or nanoparticle-based delivery ().
- Stability : Ether linkages resist hydrolysis better than esters, prolonging shelf life ().
Comparative studies with analogs (e.g., methyl cyanoacetate in ) can clarify structure-activity relationships.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
